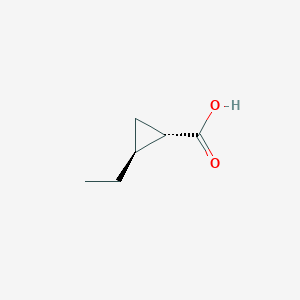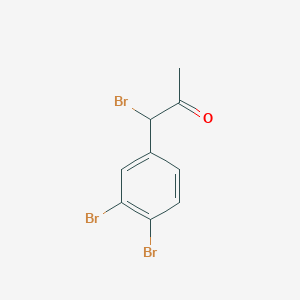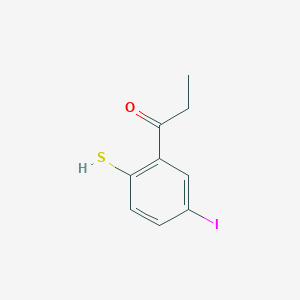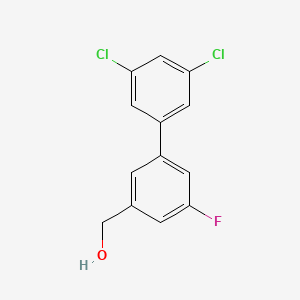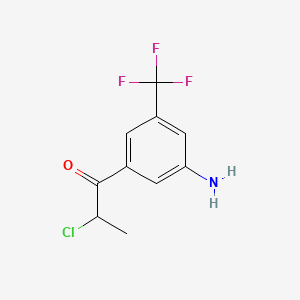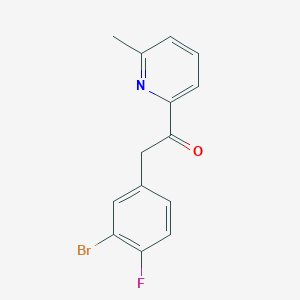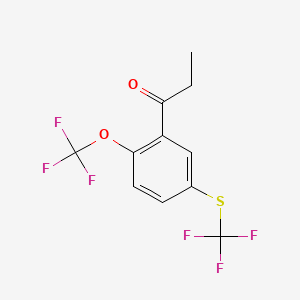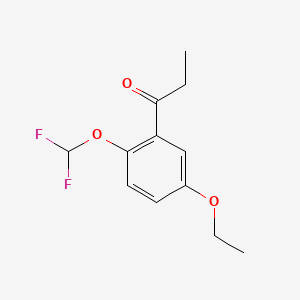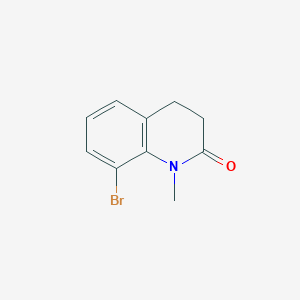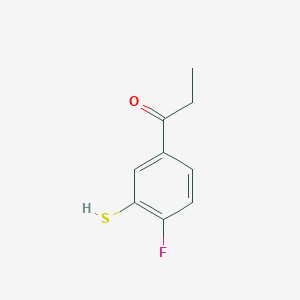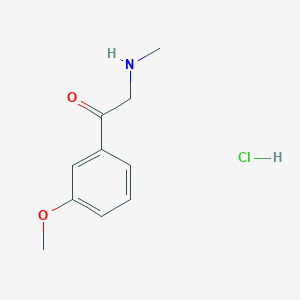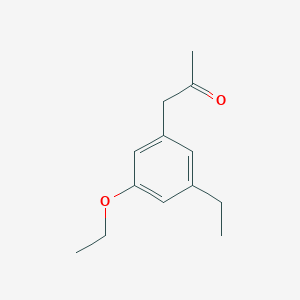
1-(3-Ethoxy-5-ethylphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethoxy-5-ethylphenyl)propan-2-one is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by the presence of an ethoxy group and an ethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 1-(3-Ethoxy-5-ethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained .
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often employ advanced catalytic systems and precise control of reaction parameters to achieve large-scale production efficiently .
Análisis De Reacciones Químicas
1-(3-Ethoxy-5-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenyl ring are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1-(3-Ethoxy-5-ethylphenyl)propan-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-Ethoxy-5-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .
Comparación Con Compuestos Similares
1-(3-Ethoxy-5-ethylphenyl)propan-2-one can be compared with other similar compounds, such as phenylacetone and benzyl methyl ketone. These compounds share structural similarities but differ in their functional groups and chemical properties :
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1-(3-ethoxy-5-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O2/c1-4-11-7-12(6-10(3)14)9-13(8-11)15-5-2/h7-9H,4-6H2,1-3H3 |
Clave InChI |
MHOONVSYXGJMLD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)OCC)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


